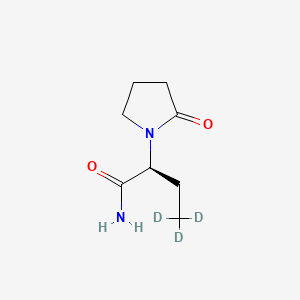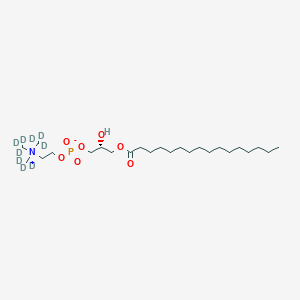
4-Amino-2,3,5,6-tetradeuteriobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and the development of new materials with improved properties. For example, Yang et al. (2002) synthesized a new-type tetraimide-dicarboxylic acid, which was used to prepare a series of poly(amide–imide–imide)s with notable solubility and thermal stability (Yang, Chen, & Wei, 2002). This demonstrates the intricate processes involved in synthesizing new compounds with specific functionalities.
Molecular Structure Analysis
The molecular structure of compounds significantly influences their properties and applications. The synthesis and study of polyimides, for instance, reveal how molecular design can impact material properties. Lin & Lin (2007) synthesized a phosphorus-containing aromatic diamine, leading to polyimides with high thermal stability and improved organosolubility, showcasing the importance of molecular structure in achieving desired material characteristics (Lin & Lin, 2007).
Chemical Reactions and Properties
The chemical reactivity of compounds like 4-Amino-2,3,5,6-tetradeuteriobenzenecarboximidamide plays a crucial role in their application potential. For example, the study of photocatalytic transformations using specific fluorophores highlights the chemical reactivity under light-induced conditions, expanding the understanding of chemical reactions involving similar compounds (Shang et al., 2019).
Physical Properties Analysis
The physical properties of materials, such as solubility, thermal stability, and mechanical strength, are essential for their practical applications. Yang et al. (2004) synthesized fluorinated polyimides with excellent solubility and thermal properties, demonstrating how modifications in molecular structure can lead to significant improvements in physical properties (Yang & Hsiao, 2004).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity under different conditions and interactions with other substances, is crucial. The synthesis and characterization of novel polyimides, as researched by Butt et al. (2005), provide insight into the chemical properties that influence the performance and application areas of these materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Aplicaciones Científicas De Investigación
Fluorescent Sensors and Imaging
Fluorescent sensors based on amino-substituted compounds have been developed for selective recognition of ions, such as aluminum, and have applications in bacterial cell imaging and logic gate operations. For example, certain compounds have been applied for the selective detection of Al3+ ions, demonstrating "OFF-ON type" mode in their presence, and have been used for imaging in bacterial cells like E.coli, showcasing potential in bio-imaging technologies (N. Yadav & Ashutosh Kumar Singh, 2018).
Synthesis of Heterocyclic Compounds
Heterocyclic and non-heterocyclic entities have been synthesized for their antibacterial and anti-HIV activities, indicating the role of amino-substituted benzene compounds in developing new therapeutic agents. These compounds have been tested against various microorganisms, showcasing the importance of structural features in medicinal chemistry (R. Patel & K. Chikhalia, 2006).
Material Science and Polymer Chemistry
Amino-substituted compounds have been utilized in the synthesis of novel aromatic polyimides, which are important in material science due to their solubility in organic solvents and high thermal stability. These properties make them suitable for applications in advanced materials and electronics (M. Butt et al., 2005).
Antibody Conjugates for Therapeutic Applications
A novel heterobifunctional reagent has been developed for amine-to-thiol coupling in the preparation of antibody-drug conjugates (ADCs), offering improved plasma stability compared to traditional maleimide-based conjugates. This advancement highlights the potential of amino-substituted compounds in enhancing the efficacy of therapeutic conjugates (S. Kolodych et al., 2015).
Corrosion Inhibition
Derivatives of aminobenzene have been investigated for their corrosion inhibition properties on mild steel in acidic environments, demonstrating high inhibition efficiency and good adsorption behavior. This indicates their potential in protecting industrial materials against corrosion (C. Verma et al., 2015).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, questions that remain to be answered, or new methods of synthesis that could be explored.
I hope this general information is helpful! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3,5,6-tetradeuteriobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)





